molecular formula C20H22Cl3N3OS B13801050 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride CAS No. 73553-71-6

1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride

Katalognummer: B13801050
CAS-Nummer: 73553-71-6
Molekulargewicht: 458.8 g/mol
InChI-Schlüssel: MOYGMDXEEFUDBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring, a thiazole ring, and a chlorophenoxy group, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride typically involves multiple steps, including the formation of the piperazine and thiazole rings, followed by their coupling with the chlorophenoxy group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist at histamine H1 receptors, reducing allergic responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-((4-(4-Chlorophenoxy)phenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is unique due to its combination of a piperazine ring, a thiazole ring, and a chlorophenoxy group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

73553-71-6

Molekularformel

C20H22Cl3N3OS

Molekulargewicht

458.8 g/mol

IUPAC-Name

4-[[4-(4-chlorophenoxy)phenyl]methyl]-2-piperazin-1-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C20H20ClN3OS.2ClH/c21-16-3-7-19(8-4-16)25-18-5-1-15(2-6-18)13-17-14-26-20(23-17)24-11-9-22-10-12-24;;/h1-8,14,22H,9-13H2;2*1H

InChI-Schlüssel

MOYGMDXEEFUDBH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.